molecular formula C13H9FN2O5 B2596584 (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-fluorobenzoate CAS No. 868679-71-4

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-fluorobenzoate

Cat. No.: B2596584
CAS No.: 868679-71-4
M. Wt: 292.222
InChI Key: FPKICDDLYWJADG-UHFFFAOYSA-N
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Description

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-fluorobenzoate is an organic compound with the molecular formula C13H9FN2O5 and a molecular weight of 292.222. This compound is characterized by the presence of a pyridine ring substituted with a methyl group, a nitro group, and an oxo group, as well as a benzoate ester functional group with a fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-fluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyridine derivatives.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-fluorobenzoate typically involves the esterification of 3-fluorobenzoic acid with (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The fluorine atom on the benzoate ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of (6-methyl-3-amino-2-oxo-1H-pyridin-4-yl) 3-fluorobenzoate.

    Reduction: Formation of (6-methyl-3-nitro-2-hydroxy-1H-pyridin-4-yl) 3-fluorobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) (E)-but-2-enoate
  • (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) acetate

Uniqueness

Compared to similar compounds, (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-fluorobenzoate has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of the fluorine atom in the benzoate ester enhances its stability and potential pharmacological activity.

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O5/c1-7-5-10(11(16(19)20)12(17)15-7)21-13(18)8-3-2-4-9(14)6-8/h2-6H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKICDDLYWJADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677366
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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